molecular formula C17H14IN3O3S B2937121 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide CAS No. 391227-01-3

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide

Cat. No. B2937121
CAS RN: 391227-01-3
M. Wt: 467.28
InChI Key: JQDLXMLKJZQIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide” is a complex organic compound. The compound contains a thiadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . The compound also contains two methoxy groups and an iodobenzamide group .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

The core structure of 1,3,4-thiadiazole, similar to that found in N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide, has been extensively studied for its pharmacological applications, particularly in antiproliferative and antimicrobial activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibit significant biological activities, including DNA protective ability against oxidative stress and antimicrobial activity against S. epidermidis. Notably, compounds with this core have shown cytotoxicity against cancer cell lines like PC-3 and MDA-MB-231, highlighting their potential in chemotherapy strategies (Gür et al., 2020).

Protective Group in Synthesis

The dimethoxybenzyl moiety, similar to the one found in the compound of interest, serves as an N-protecting group in synthetic chemistry. It has been used to protect 1,2-thiazetidine 1,1-dioxides, showcasing its versatility in facilitating complex synthetic procedures. This protective group can be smoothly eliminated, offering a strategic advantage in the synthesis of heterocyclic compounds (Grunder-Klotz & Ehrhardt, 1991).

Formation Mechanisms in Heterocyclic Chemistry

Studies on the condensation reactions involving thiobenzamide and thioureas have led to the formation of 1,2,4-thiadiazoles, elucidating the mechanisms behind the synthesis of such heterocyclic compounds. These insights are crucial for understanding the chemical behavior and potential applications of this compound in scientific research (Forlani et al., 2000).

Novel Applications in Material Science

The structure of this compound suggests potential applications beyond biological activities. For example, compounds containing the 1,3,4-thiadiazole unit have been investigated for their photophysical properties and applications in material science, such as in the development of fluorescent chemosensors for metal ion detection. This application underscores the compound's versatility and its potential in various scientific and technological fields (Khan, 2020).

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O3S/c1-23-10-7-8-12(14(9-10)24-2)16-20-21-17(25-16)19-15(22)11-5-3-4-6-13(11)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDLXMLKJZQIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.